
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the naphthalene family and is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to its naphthalene core. The presence of a methyl group at the 4a position and a ketone group at the 1(2H) position further distinguishes this compound.
準備方法
The synthesis of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves several steps, typically starting with a naphthalene derivative. The synthetic route often includes hydrogenation to introduce the hexahydro configuration, followed by selective functionalization to add the methyl and ketone groups. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature, using catalysts such as palladium or platinum to achieve the desired configuration and functional groups.
化学反応の分析
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the production of fragrances and flavors due to its distinct chemical properties.
作用機序
The mechanism of action of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar compounds to (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one include:
(4aR,8aS)-Octahydro-4a(2H)-quinolinylacetate: Shares a similar hexahydro configuration but differs in functional groups and overall structure.
(4aR,8aS)-Octahydro-2H-thiochromene: Another compound with a hexahydro configuration, but with a sulfur atom in its structure.
(4aR,8aS)-Octahydro-4a(2H)-isoquinolinol: Similar in its hexahydro configuration but contains an additional nitrogen atom.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
65534-85-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(4aR,8aS)-4a-methyl-2,3,4,7,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-7-3-2-5-9(11)10(12)6-4-8-11/h3,7,9H,2,4-6,8H2,1H3/t9-,11+/m1/s1 |
InChIキー |
JXLPQCLGSAISNS-KOLCDFICSA-N |
異性体SMILES |
C[C@]12CCCC(=O)[C@H]1CCC=C2 |
正規SMILES |
CC12CCCC(=O)C1CCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


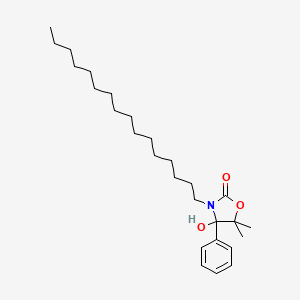
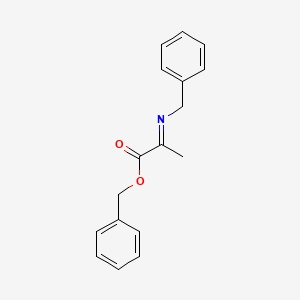
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
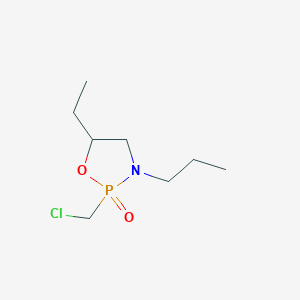
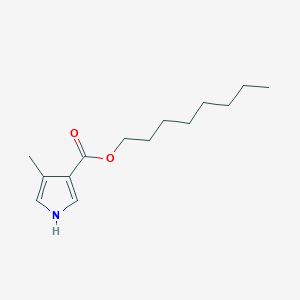
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
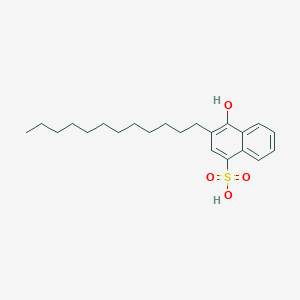


![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
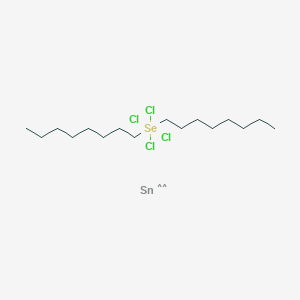
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)

![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
